molecular formula C12H15NO4 B555602 H-D-Glu-OBzl CAS No. 79338-14-0

H-D-Glu-OBzl

Cat. No. B555602
CAS RN: 79338-14-0
M. Wt: 237.25 g/mol
InChI Key: HFZKKJHBHCZXTQ-SNVBAGLBSA-N
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Description

H-D-Glu-OBzl, also known as 1-Benzyl D-Glutamate or ®-4-Amino-5-(benzyloxy)-5-oxopentanoic acid, is a derivative of glutamic acid . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for H-D-Glu-OBzl is (4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid . The InChI code is 1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1 . The compound has one defined atom stereocenter .


Physical And Chemical Properties Analysis

H-D-Glu-OBzl has a molecular weight of 237.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has 7 rotatable bonds . Its exact mass and monoisotopic mass are both 237.10010796 g/mol . The topological polar surface area is 89.6 Ų . The compound has a heavy atom count of 17 . It has a formal charge of 0 . The complexity of the molecule is 261 .

Scientific Research Applications

If you have access to scientific databases or journals, you might be able to find more detailed information about the applications of “H-D-Glu-OBzl”. Alternatively, you could reach out to suppliers or manufacturers of this compound for more specific information .

“H-D-Glu-OBzl” is a biochemical compound often used in the field of peptide synthesis . It serves as a building block for more complex molecules. Here are some additional details about its applications:

  • Peptide Synthesis : “H-D-Glu-OBzl” is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . In this process, the compound is used as a building block to construct larger peptide chains. The specific methods of application and experimental procedures would depend on the particular peptide being synthesized.

  • Biochemical Research : As a derivative of glutamic acid, “H-D-Glu-OBzl” could potentially be used in biochemical research to study the role of glutamate in various biological processes . The methods of application would likely involve incorporating the compound into experimental models to observe its effects.

“H-D-Glu-OBzl” is a biochemical compound often used in the field of peptide synthesis . It serves as a building block for more complex molecules. Here are some additional details about its applications:

  • Peptide Synthesis : “H-D-Glu-OBzl” is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . In this process, the compound is used as a building block to construct larger peptide chains. The specific methods of application and experimental procedures would depend on the particular peptide being synthesized.

  • Biochemical Research : As a derivative of glutamic acid, “H-D-Glu-OBzl” could potentially be used in biochemical research to study the role of glutamate in various biological processes . The methods of application would likely involve incorporating the compound into experimental models to observe its effects.

  • Ergogenic Supplements : Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage . “H-D-Glu-OBzl”, being a glutamic acid derivative, could potentially be used in this context.

Safety And Hazards

H-D-Glu-OBzl is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with H-D-Glu-OBzl are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKKJHBHCZXTQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Glu-OBzl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Kusumoto, K Ikenaka, T Shiba - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
Various structural analogs of N-acetylmuramyl-L-alanyl-D-isoglutamine, which had been shown to be the minimum structure required for the immunoadjuvant activity of bacterial cell …
Number of citations: 11 www.journal.csj.jp
F Heitz, G Spach - Macromolecules, 1975 - ACS Publications
As in the solid state, strictly alternating poly (7-benzyl DL-glutamate) in solution can adopt two different helical conformations. Besides the a helix, a second helical conformation is found …
Number of citations: 23 pubs.acs.org
JF Kerwin Jr, F Wagenaar, H Kopecka… - Journal of medicinal …, 1991 - ACS Publications
The intriguing structural similarities of glutamic acidbased cholecystokinin (CCK) antagonists (A-64718 and A-65186) and the benzodiazepine CCK antagonist MK-329 (L-364,718) …
Number of citations: 30 pubs.acs.org
F Heitz, G Spach - Macromolecules, 1971 - ACS Publications
Alternating poly (7-benzyl d, L-glutamates) have been prepared using the active-ester method. As some racemi-zation seems to occur during polycondensation the composition of the …
Number of citations: 38 pubs.acs.org
РП Евстигнеева, ГА Желтухина, ВЕ Небольсин… - 1997 - elibrary.ru
… Синтез осуществляют по следующей схеме 1: HD-Glu-OBzl-, HL-pGlu; NH 2 -B HA, TA, 5-OBzl-TA; NH 2 -A''-CO- L-Glu-; -D-Glu -NH-B'' -HA, -TA, 5-HT. R 2 H HHal(HCl, HBr); CF 3 …
Number of citations: 0 elibrary.ru
V Börner - 2002 - d-nb.info
Seit längerem ist bekannt, daß es für die Absorption von Di-und Tripeptiden spezielle Transportsysteme im Darm und in der Niere gibt.[1-4] Während das Darmepithel nur über einen …
Number of citations: 2 d-nb.info
Г ЛЮ, Н ЧЖАО, Я МА - 2016 - elibrary.ru
Изобретение относится к конъюгату двойного действия формулы I, в котором доцетаксел связан с производным мурамилдипептида, что обеспечивает достижение …
Number of citations: 2 elibrary.ru

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